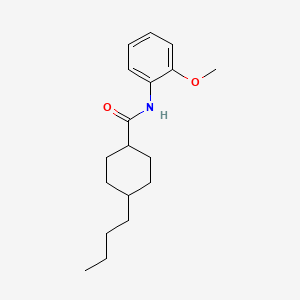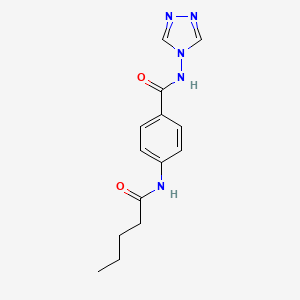
4-butyl-N-(2-methoxyphenyl)cyclohexanecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclohexanecarboxamide derivatives, including those with methoxyphenyl substituents, typically involves multi-step synthetic routes. These processes may include nucleophilic substitution reactions, esterification, and amidation steps to introduce the desired functional groups onto the cyclohexane ring (Özer et al., 2009). For instance, synthesis routes can start from commercially available precursors, undergoing transformations such as nucleophilic substitutions and hydrolysis to obtain the target compound with high yield (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxamide derivatives, including 4-butyl-N-(2-methoxyphenyl)cyclohexanecarboxamide, is characterized by the presence of a cyclohexane ring, which typically adopts a chair conformation for stability. X-ray diffraction studies reveal details about bond lengths, angles, and the overall geometry of the molecule, which can be stabilized by intramolecular hydrogen bonds forming pseudo-six-membered rings (Özer et al., 2009).
Chemical Reactions and Properties
Cyclohexanecarboxamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group compatibility. These compounds can undergo reactions typical of amides, such as hydrolysis, and can also engage in nucleophilic substitution reactions depending on the substituents present on the cyclohexane ring or the phenyl groups (Mantelingu et al., 2007).
Physical Properties Analysis
The physical properties of 4-butyl-N-(2-methoxyphenyl)cyclohexanecarboxamide and its derivatives, such as solubility, melting point, and crystallinity, are influenced by the structure and substitution pattern on the cyclohexane ring. These properties are crucial for determining the compound's suitability for various applications and its behavior in different environments (Yang et al., 1999).
Chemical Properties Analysis
The chemical properties of cyclohexanecarboxamide derivatives are significantly affected by the substituents attached to the cyclohexane ring and the phenyl groups. These substituents can influence the compound's reactivity, electron distribution, and interaction with other molecules. For example, methoxy groups can donate electrons through resonance, affecting the compound's acidity, basicity, and reactivity toward electrophilic or nucleophilic agents (Keruckas et al., 2012).
Propiedades
IUPAC Name |
4-butyl-N-(2-methoxyphenyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-4-7-14-10-12-15(13-11-14)18(20)19-16-8-5-6-9-17(16)21-2/h5-6,8-9,14-15H,3-4,7,10-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZRYUMIODSVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(2-methoxyphenyl)cyclohexane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde](/img/structure/B4794814.png)
![2-methoxy-N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4794832.png)

![4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine](/img/structure/B4794848.png)
![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4794855.png)
![1-ethyl-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4794856.png)
![4-(4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4794863.png)
![4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4794865.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B4794869.png)
![ethyl 2-({[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4794876.png)
![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4794883.png)
![4-methoxy-3-nitro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4794894.png)

![4-bromo-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4794904.png)